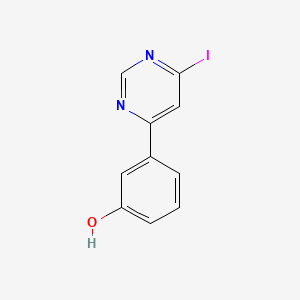

3-(6-Iodopyrimidin-4-yl)phenol

Description

3-(6-Iodopyrimidin-4-yl)phenol is a pyrimidine derivative featuring an iodine atom at the 6-position of the pyrimidine ring and a phenol group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their electronic and steric properties.

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.083 |

IUPAC Name |

3-(6-iodopyrimidin-4-yl)phenol |

InChI |

InChI=1S/C10H7IN2O/c11-10-5-9(12-6-13-10)7-2-1-3-8(14)4-7/h1-6,14H |

InChI Key |

DXSYZVJEIPTZIF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C2=CC(=NC=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(6-Iodopyrimidin-4-yl)phenol with pyrimidine and phenol derivatives from the evidence, focusing on substituent effects, molecular properties, and hypothesized applications.

Table 1: Structural and Property Comparison of Pyrimidine Derivatives

Key Comparisons:

Substituent Effects on Pyrimidine Ring Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol . Iodine’s larger atomic radius may enhance halogen bonding, a property relevant in crystal engineering or drug design. Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound (4-CF₃) creates an electron-deficient pyrimidine ring, contrasting with the electron-rich phenol group in the target compound .

Phenol Group vs. Hydroxyl/Ester Derivatives The phenol group in the target compound is more acidic (pKa ~10) than the hydroxyl group in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol (pKa ~13–15 for aliphatic alcohols) due to aromatic stabilization of the phenoxide ion . Compared to phenol esters like acetovanillin (), the free phenol in the target compound has higher reactivity in nucleophilic substitution or oxidation reactions .

In contrast, the iodine and phenol groups in the target compound may balance lipophilicity and solubility . The dichlorophenyl and trifluoromethyl groups in ’s compound enhance hydrophobicity, whereas the target’s phenol group improves aqueous solubility .

Notes

Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural analogs and general chemical principles.

Synthetic and Analytical Tools : Crystallographic methods (e.g., SHELX ) and density functional theory (e.g., Colle-Salvetti ) could elucidate the target compound’s structure and electronic properties.

Potential Applications: Iodine’s heavy atom effect makes the compound a candidate for X-ray crystallography or radiopharmaceuticals, while the phenol group could facilitate conjugation in polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.